molecular formula C14H10O B1246339 (3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene

(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene

Cat. No.: B1246339
M. Wt: 194.23 g/mol
InChI Key: SHJAOFFXDWCMOC-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene is a 3,4-epoxy-3,4-dihydrophenanthrene. It is an enantiomer of a (3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene.

Scientific Research Applications

Chemical Properties and Reactivity

  • A study by Boyd et al. (1977) explored the chemical resolution and racemization of epoxydihydrophenanthrene derivatives, including 1,2- and 3,4-epoxydihydrophenanthrenes. The research indicated spontaneous racemization in these compounds, highlighting their configurational instability potentially due to oxepin intermediates (Boyd, Neill, & Stubbs, 1977).

Stereochemistry and Metabolic Pathways

  • In another study by Boyd et al. (1981), the racemization of phenanthrene 3,4-oxide and the absolute stereochemistry of its metabolites were investigated. This research provided insights into the optical activity and spontaneous racemization of phenanthrene derivatives at ambient temperature (Boyd, Greene, Neill, Stubbs, Yagi, & Jerina, 1981).

Photorearrangement Reactions

  • A study by Itoh et al. (1979) focused on the photorearrangement reactions of K-region arene oxides, including 3,4-epoxy-3,4-dihydrophenanthrene. The research highlighted the formation of phenolic products via the triplet state, contributing to the understanding of photochemical properties of these compounds (Itoh, Murata, Tokumura, Shudo, Miyata, & Okamoto, 1979).

Biotransformation in Insects

  • Miyazawa and Kano (2010) investigated the biotransformation of related compounds by larvae of Spodoptera litura. Their study contributes to the understanding of the metabolic pathways and regioselective oxidation processes in biological systems (Miyazawa & Kano, 2010).

Glutathione Conjugation and Metabolism

  • Research by Jernström et al. (1992) explored the glutathione conjugation of trans-3,4-dihydroxy 1,2-epoxy 1,2,3,4-tetrahydrobenzo[c]phenanthrene isomers. This study provides a deeper understanding of the enzymatic processes and metabolic reactions involving similar compounds (Jernström, Seidel, Funk, Oesch, & Mannervik, 1992).

Use in Synthetic Chemistry

  • The synthesis and application of a bay-region cis ring-opened tetrahydro epoxide-deoxyadenosine adduct, related to the compound of interest, were described by Lakshman, Sayer, and Jerina (1992). This contributes to the understanding of synthetic pathways and applications in chemistry (Lakshman, Sayer, & Jerina, 1992).

Environmental Metabolism Studies

  • Boyland and Sims (1965) examined the metabolism of 9,10-epoxy-9,10-dihydrophenanthrene in rats, offering valuable insights into the environmental and biological metabolism of similar compounds (Boyland & Sims, 1965).

Applications in Polymer Science

  • Research by Wang et al. (2010) on flame retardancy and thermal degradation mechanism of epoxy resin composites based on a related DOPO substituted organophosphorus oligomer provides insights into the use of such compounds in advanced material science (Wang, Hu, Song, Xing, Lu, Lv, & Jie, 2010).

Properties

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

(13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene

InChI

InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H/t12-,14-/m0/s1

InChI Key

SHJAOFFXDWCMOC-JSGCOSHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@@H]4[C@@H](O4)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene
Reactant of Route 2
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene
Reactant of Route 3
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene
Reactant of Route 4
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene
Reactant of Route 5
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene
Reactant of Route 6
(3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene

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